molecular formula C26H24N2O2 B3454977 1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE CAS No. 5344-45-6

1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B3454977
CAS No.: 5344-45-6
M. Wt: 396.5 g/mol
InChI Key: RZXCAHVZPVUBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are significant due to their presence in various natural products and their diverse pharmacological utilities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multicomponent reactions (MCRs). These reactions are favored for their ability to improve atom economy, selectivity, and yield . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This approach involves the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the production process. This includes the use of environmentally friendly catalysts and reagents to minimize waste and reduce the environmental impact .

Mechanism of Action

The mechanism of action of 1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and leading to various biological effects. For example, it may function as an inhibitor of certain enzymes or as an agonist/antagonist for specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific structural features and the presence of both tetrahydroquinoline and benzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-25(27-16-6-12-19-8-1-3-14-23(19)27)21-10-5-11-22(18-21)26(30)28-17-7-13-20-9-2-4-15-24(20)28/h1-5,8-11,14-15,18H,6-7,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXCAHVZPVUBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360354
Record name ST008223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-45-6
Record name ST008223
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 2
Reactant of Route 2
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 3
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 4
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 5
Reactant of Route 5
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 6
Reactant of Route 6
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.